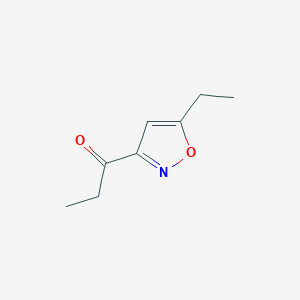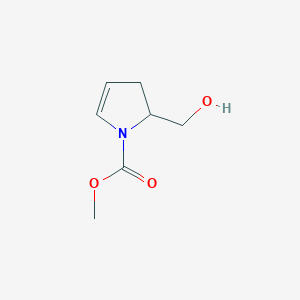![molecular formula C14H12N4O B12875391 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide CAS No. 88796-49-0](/img/structure/B12875391.png)
6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide typically involves multi-step processes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Aplicaciones Científicas De Investigación
6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, this compound can disrupt signaling pathways essential for tumor growth and survival . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biomedical applications.
6-Phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione: Another related compound with potential biological activity.
Uniqueness
6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .
Propiedades
Número CAS |
88796-49-0 |
|---|---|
Fórmula molecular |
C14H12N4O |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
6-amino-1-phenylpyrrolo[3,2-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O/c15-9-6-12-13(17-7-9)11(14(16)19)8-18(12)10-4-2-1-3-5-10/h1-8H,15H2,(H2,16,19) |
Clave InChI |
LHAXXAIRFDKDKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C3=C2C=C(C=N3)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


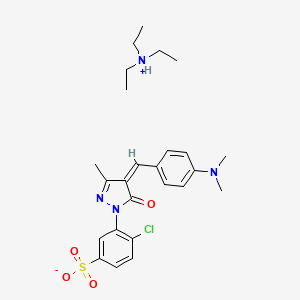
![2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)

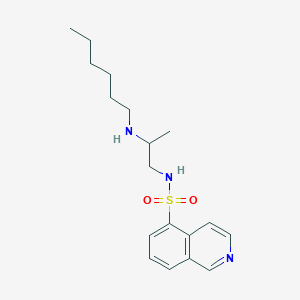
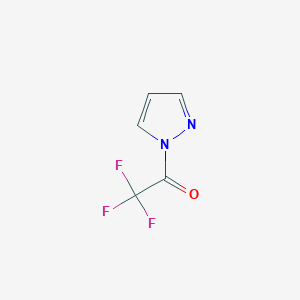
![Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate](/img/structure/B12875342.png)

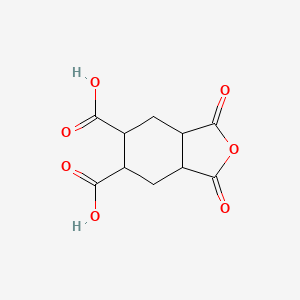

![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)

